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Introduction

ODM-204 is an investigational, nonsteroidal small molecule designed for the treatment of

castration-resistant prostate cancer (CRPC). It exhibits a dual mechanism of action, functioning

as both a potent inhibitor of the androgen receptor (AR) and an inhibitor of CYP17A1 (17α-

hydroxylase/17,20-lyase), a critical enzyme in the androgen biosynthesis pathway.[1][2][3] The

inhibition of CYP17A1 is the primary mechanism by which ODM-204 reduces the synthesis of

androgens, including testosterone and dihydrotestosterone (DHT), thereby suppressing the

hormonal fuel for prostate cancer growth.[2][3] These application notes provide detailed

protocols for researchers to measure and quantify the effect of ODM-204 on testosterone levels

in both preclinical and clinical settings.

Mechanism of Action: Inhibition of Androgen Synthesis

The synthesis of all steroid hormones begins with cholesterol. The enzyme CYP11A1 converts

cholesterol to pregnenolone, a key precursor.[4] In the androgen biosynthesis pathway,

CYP17A1 performs two essential functions: it converts pregnenolone and progesterone into

their 17α-hydroxy derivatives and then subsequently cleaves the C17-20 bond to produce

dehydroepiandrosterone (DHEA) and androstenedione.[3] These products are then converted

into testosterone. By inhibiting CYP17A1, ODM-204 blocks the production of these essential

androgen precursors, leading to a significant reduction in systemic testosterone levels.[1][2]
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Caption: Androgen biosynthesis pathway and the inhibitory action of ODM-204 on CYP17A1.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b3419984?utm_src=pdf-body-img
https://www.benchchem.com/product/b3419984?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3419984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
The efficacy of ODM-204 in inhibiting testosterone production has been quantified in various

studies. The tables below summarize key findings.

Table 1: In Vitro Potency of ODM-204

Target IC50 Binding Affinity (Ki) Reference

CYP17A1 Enzyme 22 nM N/A [5][6]

| Androgen Receptor (AR) | 80 nM | 47 nM |[5][6] |

Table 2: Summary of Preclinical In Vivo Studies on Testosterone Suppression

Animal Model Dosing Key Findings Reference

Sexually Mature
Male Cynomolgus
Monkeys

Single oral dose
(10-30 mg/kg)

Marked, dose-
dependent
suppression of
serum testosterone
and DHEA.

[2][7]

Human Chorionic

Gonadotropin-Treated

Male Rats

N/A

Inhibition of adrenal

and testicular steroid

production.

[2]

| Male Rats with LHRH Agonist (Leuprolide Acetate) | N/A | Potentiated the suppression of

circulating testosterone levels. |[2][6] |

Table 3: Summary of Clinical Phase I Data on Testosterone Suppression (DUALIDES Trial)
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ODM-204 Dose
(Twice Daily)

Observation Key Findings Reference

50, 100, 200, 300,
500 mg

Serum
Testosterone
Levels

Decreases of >50%
from baseline were
observed in all
dose groups after 8
days of treatment.

[8]

50, 100, 200, 300, 500

mg
Dose Dependency

The reduction in

testosterone was not

dose-dependent.

[8]

| 50, 100, 200, 300, 500 mg | Duration of Effect | After day 8, testosterone levels began to

return towards baseline in most patients. |[8] |

Experimental Protocols
Protocol 1: In Vitro CYP17A1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of ODM-204 against

the CYP17A1 enzyme. This assay is crucial for quantifying the direct inhibitory potency of the

compound.

Materials:

Human testicular microsomes or Human Adrenal Cortex Cell Line (e.g., NCI-H295R).[6][7]

Radiolabeled substrate: [³H]-Progesterone or [³H]-Pregnenolone.

ODM-204 stock solution (in DMSO).

NADPH regenerating system.

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

Quenching solution (e.g., acetonitrile).

Scintillation fluid and counter, or LC-MS/MS system for non-radioactive assays.
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Methodology:

Preparation: Prepare serial dilutions of ODM-204 in the reaction buffer. The final DMSO

concentration should be kept constant (e.g., <0.5%).

Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, human testicular

microsomes (containing CYP17A1), and the desired concentration of ODM-204. Pre-

incubate for 5 minutes at 37°C.

Initiation: Start the enzymatic reaction by adding the radiolabeled substrate and the NADPH

regenerating system.

Incubation: Incubate the mixture for a predetermined time (e.g., 30 minutes) at 37°C with

gentle shaking. The time should be within the linear range of product formation.

Termination: Stop the reaction by adding a quenching solution.

Analysis:

Extract the steroid products using an appropriate organic solvent (e.g., ethyl acetate).

Separate the substrate from the product (e.g., 17α-hydroxyprogesterone) using Thin Layer

Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Quantify the amount of radiolabeled product formed using a scintillation counter.

Calculation: Plot the percentage of inhibition against the logarithm of ODM-204
concentration. Determine the IC50 value using non-linear regression analysis.
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Caption: Experimental workflow for the in vitro CYP17A1 inhibition assay.

Protocol 2: In Vivo Assessment in Animal Models
(Rodent or Non-Human Primate)
Objective: To measure the effect of orally administered ODM-204 on circulating testosterone

levels in preclinical animal models.

Models:

Rodent: Male Sprague-Dawley rats. To mimic the clinical setting of CRPC, rats can be co-

administered with an LHRH agonist (e.g., leuprolide acetate) to suppress testicular

testosterone production, thus isolating the effect of ODM-204 on adrenal androgen

synthesis.[2]

Non-Human Primate (NHP): Sexually mature male cynomolgus monkeys, which provide a

model with higher translational relevance to human steroidogenesis.[2][7]

Methodology:

Acclimatization: Acclimate animals to the housing conditions for at least one week before the

study begins.

Dosing:

Administer ODM-204 via oral gavage. Doses can be based on previous studies (e.g., 10-

30 mg/kg for monkeys).[2]

Include a vehicle control group (e.g., 0.5% carboxymethylcellulose).

Blood Sampling:

Collect a pre-dose blood sample (t=0) from all animals.

Collect blood samples at multiple time points post-administration (e.g., 2, 4, 8, 24 hours).

Samples are typically collected from the tail vein (rats) or femoral vein (monkeys) into
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serum separator tubes.

Sample Processing:

Allow blood to clot at room temperature.

Centrifuge at 2000 x g for 15 minutes to separate the serum.

Store serum samples at -80°C until analysis.

Testosterone Quantification:

Measure serum testosterone concentrations using a validated method, such as:

ELISA (Enzyme-Linked Immunosorbent Assay): A common, high-throughput method.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Considered the gold

standard for steroid hormone quantification due to its high specificity and sensitivity.

Data Analysis:

Calculate the mean serum testosterone concentration at each time point for each group.

Compare the testosterone levels in the ODM-204 treated groups to the vehicle control

group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Plot the testosterone concentration over time to visualize the pharmacodynamic effect.
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Caption: General experimental workflow for in vivo animal studies.
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Protocol 3: Clinical Trial Testosterone Monitoring (Phase
I Example)
Objective: To evaluate the pharmacodynamic effect of ODM-204 on serum testosterone levels

in patients with metastatic castration-resistant prostate cancer (mCRPC).

Study Design (based on DUALIDES trial NCT02344017):[8][9][10]

Type: Open-label, non-randomized, dose-escalation study.

Population: Patients with progressive mCRPC.

Intervention: Sequential cohorts receiving increasing doses of ODM-204 (e.g., 50, 100, 200,

300, 500 mg) twice daily.[9]

Concomitant Medication: Prednisone is co-administered to manage potential adrenal

insufficiency resulting from CYP17A1 inhibition.[8]

Methodology:

Patient Screening and Enrollment: Enroll eligible patients based on inclusion/exclusion

criteria (e.g., confirmed mCRPC, prior treatments).

Baseline Assessment: Before the first dose, collect a baseline blood sample to measure

serum testosterone, prostate-specific antigen (PSA), and other relevant biomarkers.

Treatment and Monitoring:

Administer the assigned dose of ODM-204 orally twice daily.

Collect blood samples for testosterone and PSA analysis at specified time points

throughout the treatment cycles. A typical schedule might include:

Day 1 (Pre-dose)

Day 8

Week 4 (Cycle 2, Day 1)
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Week 8 (Cycle 3, Day 1)

Week 12 and every 4 weeks thereafter.[8][9]

Sample Handling and Analysis:

Process blood samples to obtain serum following standard clinical procedures.

Analyze serum testosterone levels using a validated clinical assay, preferably LC-MS/MS,

at a central laboratory to ensure consistency.

Data Evaluation:

Calculate the percentage change in testosterone from baseline for each patient at each

time point.

Summarize the data for each dose cohort (e.g., median change, range).

Evaluate the relationship between ODM-204 dose, plasma concentration, and the

magnitude of testosterone suppression.
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Caption: Workflow for clinical trial testosterone monitoring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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